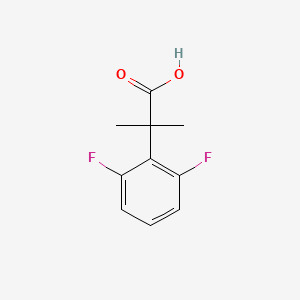

2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Overview

Description

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2 and 6 positions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2,6-difluorophenylboronic acid, are often used as substrates in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

In the context of Suzuki–Miyaura coupling, the mode of action involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could potentially be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzene, which is commercially available.

Friedel-Crafts Alkylation: The 2,6-difluorobenzene undergoes Friedel-Crafts alkylation with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isobutyryl group to the benzene ring.

Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: Friedel-Crafts alkylation followed by hydrolysis. The reaction conditions are optimized for efficiency and yield, and the process is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols or aldehydes.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

2,6-Difluorobenzoic acid: Contains a benzoic acid group instead of a propanoic acid group.

2,6-Difluorophenol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is unique due to the presence of both fluorine atoms and the propanoic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a branched propanoic acid backbone. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly as an enzyme inhibitor and its potential therapeutic applications.

- Molecular Formula : C₁₀H₁₀F₂O₂

- Molecular Weight : Approximately 200.18 g/mol

- Structure : The presence of fluorine atoms enhances lipophilicity and biological activity, making it a subject of interest in drug design and development.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : This compound has been identified as an inhibitor of specific enzymes, which may have implications in therapeutic areas such as cancer treatment and metabolic disorders. Its structural similarity to amino acids suggests potential interactions with biological pathways involved in protein synthesis and metabolism.

The biological activity of this compound can be attributed to its ability to interact with various metabolic enzymes. Preliminary studies suggest effective binding affinity with target enzymes, leading to altered metabolic pathways.

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with Aldo-Keto Reductase (AKR) family proteins revealed that it could modulate the activity of these enzymes, which are implicated in diabetes and related complications. The findings suggest that the compound may play a role in regulating lipid metabolism through PPAR-α receptor involvement .

Comparative Analysis with Related Compounds

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpropanoic acid | Similar branched structure | Commonly found in nature; less lipophilic |

| 4-Fluorophenyl-3-methylbutanoic acid | Contains a different fluorinated ring | More potent in certain biological assays |

| 3-(Trifluoromethyl)phenyl-3-methylbutanoic acid | Contains trifluoromethyl group | Enhanced lipophilicity; different biological activity |

This comparative analysis illustrates how variations in fluorination patterns and branching influence the physical properties and biological activities of these compounds.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that allow for high yields and purity. Its applications span multiple fields including medicinal chemistry and materials science. The compound's interactions with metabolic pathways make it a candidate for further exploration in drug design.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIUUVZMMOKAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679674 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216838-87-7 | |

| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.